N-(thiophen-2-yl)pyrrolidine-1-carboxamide
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Description
“N-(thiophen-2-yl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a thiophen-2-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and similar compounds often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes
Research by Gazizov et al. (2015) explored the ring opening of 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of new substituted dibenzoxanthenes (Gazizov et al., 2015).
Formation of Diarylmethane Derivatives and Calix[4]resorcinols
A study by Smolobochkin et al. (2016) revealed that the same compound undergoes an acid-catalyzed pyrrolidine ring opening in the presence of resorcinols, producing new calix[4]resorcinols or 1,1-diarylbutanes modified with urea fragments (Smolobochkin et al., 2016).
Synthesis, Characterization, and Anti-Proliferative Activity
The synthesis and characterization of a novel compound N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide were studied by Zhou et al. (2021). They also investigated its anti-proliferative activity on A375 cells, showing an inhibition rate at a concentration of 5 μM was 12.89% (Zhou et al., 2021).
Radiosynthesis for PET Tracers
Liu et al. (2012) described the radiosynthesis of potential PET tracers using derivatives of pyrrolidine-1-carboxamide for imaging orexin2 receptors (Liu et al., 2012).
Synthesis and Reactivity in Heterocyclic Chemistry
Aleksandrov et al. (2020) focused on the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide and further transformation to produce various heterocyclic compounds (Aleksandrov et al., 2020).
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
Research by Mohareb et al. (2004) demonstrated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic derivatives (Mohareb et al., 2004).
Synthesis, Structure, and Biological Effects of N-Glycosyl-Thiophene-2-Carboxamides
A study by Rawe et al. (2006) synthesized a range of N-glycosyl-thiophene-2-carboxamides and investigated their effects on DNA synthesis in cells, highlighting the potential biological activity of these compounds (Rawe et al., 2006).
Properties
IUPAC Name |
N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-9(11-5-1-2-6-11)10-8-4-3-7-13-8/h3-4,7H,1-2,5-6H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKXKQRDTAROKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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